2-Methylidene-5,6-dihydro-2H-[1,3]dithiolo[4,5-b][1,4]dithiine
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Overview
Description
2-Methylidene-5,6-dihydro-2H-[1,3]dithiolo[4,5-b][1,4]dithiine is a complex organic compound characterized by its unique structure, which includes a dithiolo ring fused with a dithiine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methylidene-5,6-dihydro-2H-[1,3]dithiolo[4,5-b][1,4]dithiine typically involves the chlorination of 5,6-dihydro-1,3-dithiolo[4,5-b][1,4]dithiine-2-one using sulfuryl chloride (SO2Cl2). The reaction yields mono- and trans-di-chloro derivatives, which can then be treated with potassium fluoride (KF) and 18-crown-6 or lithium bromide (LiBr) in hexamethylphosphoramide (HMPA) to produce the desired compound .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle reactive intermediates and by-products.
Chemical Reactions Analysis
Types of Reactions: 2-Methylidene-5,6-dihydro-2H-[1,3]dithiolo[4,5-b][1,4]dithiine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: Electrophilic substitution reactions, such as halogenation, are common.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Halogenation can be achieved using sulfuryl chloride (SO2Cl2) or bromine (Br2).
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives.
Substitution: Halogenated derivatives.
Scientific Research Applications
2-Methylidene-5,6-dihydro-2H-[1,3]dithiolo[4,5-b][1,4]dithiine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the development of advanced materials, such as organic conductors and superconductors.
Mechanism of Action
The mechanism of action of 2-Methylidene-5,6-dihydro-2H-[1,3]dithiolo[4,5-b][1,4]dithiine involves its interaction with various molecular targets. The compound’s unique structure allows it to participate in electron transfer processes, making it a potential candidate for applications in organic electronics. The exact molecular pathways and targets are still under investigation, but its ability to undergo redox reactions is a key feature .
Comparison with Similar Compounds
Bis(ethylenedithio)tetrathiafulvalene (BEDT-TTF): Known for its use in organic superconductors.
5,6-Dihydro-2H-1,3-dithiolo[4,5-b][1,4]dioxine-2-thione: Shares a similar dithiolo structure but differs in its functional groups.
Uniqueness: 2-Methylidene-5,6-dihydro-2H-[1,3]dithiolo[4,5-b][1,4]dithiine stands out due to its methylidene group, which imparts unique reactivity and potential applications in various fields. Its ability to undergo diverse chemical reactions and its potential in organic electronics highlight its significance.
Properties
CAS No. |
144615-72-5 |
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Molecular Formula |
C6H6S4 |
Molecular Weight |
206.4 g/mol |
IUPAC Name |
2-methylidene-5,6-dihydro-[1,3]dithiolo[4,5-b][1,4]dithiine |
InChI |
InChI=1S/C6H6S4/c1-4-9-5-6(10-4)8-3-2-7-5/h1-3H2 |
InChI Key |
NCGKSOQRYZIQPZ-UHFFFAOYSA-N |
Canonical SMILES |
C=C1SC2=C(S1)SCCS2 |
Origin of Product |
United States |
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